molecular formula C14H10BrN3O2S2 B2964088 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392302-72-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No. B2964088
CAS RN: 392302-72-6
M. Wt: 396.28
InChI Key: GLTOQJPCYJWKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, furan-carboxamide derivatives have been synthesized and characterized as potent inhibitors of the influenza A H5N1 virus . Another example is the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3,4-thiadiazole moiety have been reported to exhibit significant anticancer properties. The presence of the thiadiazole ring can improve liposolubility and allow these compounds to cross cellular membranes and interact with biological targets . This suggests that our compound could potentially be used in cancer research as a therapeutic agent.

Antibacterial and Antifungal Properties

Derivatives of 1,3,4-thiadiazole have shown extensive antibacterial and antifungal activities . This indicates that the compound could serve as a basis for developing new antimicrobial agents.

Antiviral Applications

Similar compounds have been identified as novel inhibitors of lethal H5N1 influenza A virus . This implies that our compound might also possess antiviral capabilities and could contribute to research on viral infections.

Antiepileptic Potential

Modifications in the 1,3,4-thiadiazole moiety have resulted in compounds with good potency as anticonvulsant agents . Therefore, this compound may have applications in the development of new treatments for epilepsy.

Antidiabetic Activity

The broad spectrum of biological activities of 1,3,4-thiadiazoles includes antidiabetic effects . Research into this compound could lead to advancements in diabetes treatment options.

Analgesic and Anti-inflammatory Effects

The compound’s structural features suggest it may have analgesic and anti-inflammatory activities , which could be beneficial in pain management and inflammatory conditions.

Mechanism of Action

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOQJPCYJWKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.